molecular formula C19H25NO3 B13697009 tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate

tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13697009
M. Wt: 315.4 g/mol
InChI Key: JBBVGOSPTUSDSF-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
tert-Butyl 5-methyl-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a bicyclic indene core fused to a piperidine ring via a spiro junction at position 2 (indene) and 4' (piperidine). The tert-butyl carbamate group at the 1'-position provides steric protection and modulates solubility, while the 5-methyl substituent on the indene moiety influences electronic and steric properties. The 3-oxo group in the indene system enhances reactivity, enabling further functionalization (e.g., nucleophilic additions or condensations) .

For example, tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 159634-59-0) is synthesized via condensation of substituted indanones with tert-butyl 4-oxopiperidine-1-carboxylate under acidic or basic conditions . The 5-methyl substituent in the target compound likely originates from a methyl-substituted indanone precursor.

Properties

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H25NO3/c1-13-5-6-14-12-19(16(21)15(14)11-13)7-9-20(10-8-19)17(22)23-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3

InChI Key

JBBVGOSPTUSDSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC3(C2=O)CCN(CC3)C(=O)OC(C)(C)C)C=C1

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the spirocyclic core through cyclization reactions starting from indene or indanone derivatives and piperidine or piperidine-carboxylate precursors. The tert-butyl ester group is introduced to protect the carboxyl functionality and improve compound stability and solubility.

Reported Synthetic Routes

β-Keto Ester and β-Enamino Diketone Intermediates

Another approach involves the synthesis of β-keto esters from N-Boc protected piperidine carboxylic acids, followed by conversion to β-enamino diketones using N,N-dimethylformamide dimethyl acetal. Subsequent reactions with hydrazines yield spirocyclic heterocycles. While this method is described for pyrazole derivatives, the intermediates and conditions are analogous and adaptable for the synthesis of spirocyclic oxindole/piperidine compounds with tert-butyl carboxylate groups.

Key steps include:

  • Activation of piperidine carboxylic acid derivatives using carbodiimide coupling agents (e.g., EDC·HCl) and catalysts (e.g., DMAP).
  • Methanolysis to yield β-keto esters.
  • Treatment with N,N-dimethylformamide dimethyl acetal to form β-enamino diketones.
  • Cyclization and functional group transformations to yield the spirocyclic target compound.

This method allows for regioselective synthesis and good yields of intermediates, facilitating the preparation of complex spirocyclic structures.

Comparative Data Table of Preparation Methods

Step/Method Key Reagents/Conditions Yield Notes Reference
Dianion alkylation & cyclization Ethyl 2-oxindoline-5-carboxylate, strong base, electrophile, tert-butyl chloroformate ~35% overall (8 steps) No chromatography required; multi-step synthesis
β-Keto ester to β-enamino diketone N-Boc-piperidine carboxylic acid, EDC·HCl, DMAP, methanol, DMF·DMA Moderate to good yields on intermediates Allows regioselective synthesis; adaptable for spirocycles

Analytical and Purification Notes

  • The dianion alkylation method avoids chromatographic purification, relying on recrystallization from ethyl acetate/hexane mixtures to isolate the pure compound.
  • The β-keto ester route involves standard purification techniques such as extraction, drying, and concentration, followed by crystallization or chromatography depending on intermediate purity requirements.
  • Characterization typically involves nuclear magnetic resonance spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.

Summary and Outlook

The preparation of this compound is achievable through multi-step synthetic routes involving key cyclization steps to construct the spirocyclic core. Two principal strategies are:

  • Dianion alkylation and cyclization from oxindoline derivatives.
  • β-Keto ester synthesis followed by β-enamino diketone formation and cyclization.

Both methods provide access to the target compound with reasonable yields and manageable purification protocols. These approaches are supported by peer-reviewed literature and chemical databases, ensuring reliability and reproducibility.

Further optimization may focus on improving overall yield, step economy, and scalability for industrial or pharmaceutical applications.

Chemical Reactions Analysis

Tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4’-piperidine]-1’-carboxylate can undergo a variety of chemical reactions due to the presence of multiple functional groups. Some of the common reactions include:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Halogenation and alkylation are common substitution reactions.

    Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new organic compounds.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its structure allows it to interact with various enzymes and receptors.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into the active sites of enzymes and receptors, where it can modulate their activity. The exact pathways involved depend on the specific biological target, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, highlighting differences in substituents, molecular weight, and synthetic or functional properties:

Compound Name Molecular Formula Substituents Molecular Weight Key Features References
tert-Butyl 5-methyl-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate (Target) C₁₉H₂₅NO₃ 5-methyl, 3-oxo 319.37 Enhanced lipophilicity from methyl group; reactive 3-oxo site.
tert-Butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate C₁₈H₂₃NO₃ Unsubstituted indene 305.38 Lacks methyl group; simpler reactivity profile.
tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate C₁₉H₂₄ClNO₃ 4-chloro, 5-methyl 349.85 Chloro substituent increases steric bulk and electron-withdrawing effects.
tert-Butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate C₁₈H₂₃NO₄ Chroman core (oxygen-containing bicyclic) 329.38 Oxygen atom alters electronic properties; reduced lipophilicity vs. indene.
tert-Butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate C₁₇H₂₂N₂O₄ 5-hydroxy, 2-oxo (indoline core) 318.37 Hydroxy group enables hydrogen bonding; indoline vs. indene core.

Physicochemical and Application Insights

  • Purity and Stability : Commercial samples of the target compound and its analogues typically report purities >95% (HPLC), with stability enhanced by the tert-butyl carbamate group .
  • Biological Relevance: While none of the evidence directly addresses biological activity, structural analogues with hydroxy or halogen substituents (e.g., and ) are common in drug discovery for targeting enzymes or receptors .

Biological Activity

tert-Butyl 5-methyl-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₅NO₃, with a CAS number of 948033-85-0. The compound features a spiro structure that contributes to its unique biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₅NO₃
Molecular Weight311.41 g/mol
CAS Number948033-85-0
Purity≥97%
Hazard ClassificationIrritant

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that various spiro compounds can effectively scavenge free radicals, reducing oxidative stress in biological systems . The DPPH radical scavenging assay is commonly used to evaluate this activity, suggesting that this compound may possess similar capabilities.

Antimicrobial Activity

Antimicrobial properties have also been suggested for related compounds. A study on spiro compounds demonstrated notable antibacterial effects against various pathogens, which may extend to this compound. Specifically, compounds exhibiting structural similarities have shown efficacy against Gram-positive and Gram-negative bacteria .

Study on Related Compounds

A comparative study involving various spiro compounds revealed that those with an oxo group exhibited enhanced biological activities. The findings indicated that modifying the substituents on the piperidine ring significantly influenced the overall efficacy of these compounds against cancer cell lines and microbial strains .

Clinical Implications

Although direct clinical studies on this compound are scarce, the promising results from related compounds highlight its potential for further investigation in clinical settings. Researchers are encouraged to explore its pharmacokinetics and toxicity profiles to assess its viability as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including spirocyclization and functional group protection. For example, a tert-butyl group is introduced via Boc protection of the piperidine nitrogen to enhance stability. Key steps include:

  • Cyclization of indene derivatives with piperidine precursors under acidic or basic conditions.
  • Optimization of reaction temperature and solvent polarity to favor spirocyclic formation.
  • Purification via column chromatography or recrystallization to achieve high purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., tert-butyl, methyl, and ketone groups).
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves spirocyclic geometry and stereochemistry, critical for distinguishing regioisomers .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on structurally similar compounds:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound and its analogs?

  • Methodological Answer : Discrepancies often arise from substituent effects. For example:

  • Compare analogs like tert-butyl 5-chloro-3-oxospiro derivatives (enhanced reactivity due to chloro groups) and tert-butyl 6-fluoro analogs (improved metabolic stability).
  • Use structure-activity relationship (SAR) studies to isolate contributions of the methyl group vs. other substituents.
  • Validate findings with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to rule out assay-specific artifacts .

Q. What computational strategies are effective for predicting interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina model binding poses with receptors (e.g., enzymes or GPCRs), prioritizing hydrophobic interactions with the tert-butyl group.
  • Molecular dynamics (MD) : Simulate stability of ligand-receptor complexes in explicit solvent (e.g., 100 ns simulations) to assess entropic contributions.
  • Free energy perturbation (FEP) : Quantify substituent effects (e.g., methyl vs. chloro) on binding affinity .

Q. How can researchers optimize the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • LogP adjustments : Introduce polar groups (e.g., hydroxyl or amine) to balance lipophilicity from the tert-butyl group.
  • Prodrug strategies : Mask the ketone with labile protecting groups (e.g., acetals) to improve solubility.
  • Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of the spirocyclic core) .

Q. What experimental designs are suitable for elucidating the mechanism of action of this compound?

  • Methodological Answer :

  • Kinetic assays : Measure enzyme inhibition constants (KiK_i) under varied substrate concentrations.
  • Pull-down assays : Use biotinylated derivatives to isolate binding partners from cell lysates.
  • Cryo-EM/X-ray co-crystallization : Resolve ligand-target complexes to identify critical binding residues .

Q. How can structural analogs of this compound be rationally designed for specific applications?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the methyl group with trifluoromethyl (improves potency) or cyano (enhances hydrogen bonding).
  • Spiro ring modification : Replace indene with chromane or benzoxazine cores to alter ring strain and conformation.
  • Case study : tert-butyl 6-amino-4-oxo derivatives show improved interactions with nucleic acid targets due to additional hydrogen-bond donors .

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